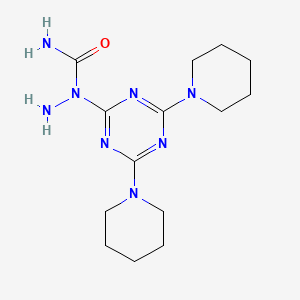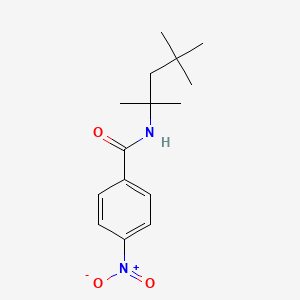![molecular formula C14H15N3O3 B5515887 N-(4-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5515887.png)
N-(4-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds structurally related to N-(4-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide often involves multi-step organic reactions, utilizing key intermediates like methyl 3-methoxy-5-methylbenzoate and employing techniques such as acetylation and formylation. For example, Al-Sanea et al. (2020) describe the synthesis of certain aryloxy groups attached to the pyrimidine ring, a process that could inform the synthesis of our compound of interest (Al-Sanea, M. M., Parambi, D. G., Shaker, M., Elsherif, H., Elshemy, H. A., Bakr, R., Al-Warhi, T., Gamal, M., & Abdelgawad, M., 2020).
Molecular Structure Analysis
Understanding the molecular structure, including crystallographic studies, can reveal interaction patterns and stereochemistry critical for the compound's biological or chemical behavior. While specific studies on N-(4-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide's structure are not available, related work on compounds like p-methoxyphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside offers insights into how methoxyphenyl and acetamide groups interact within a molecular framework (Analytical Sciences: X-ray Structure Analysis Online, 2006).
Chemical Reactions and Properties
The chemical reactivity of N-(4-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide-like compounds typically involves interactions with primary and heterocyclic amines, leading to the formation of Schiff bases and other nitrogen-containing heterocycles. For instance, Farouk et al. (2021) investigated the chemical behavior of a closely related N-pyrimidinylacetamide derivative, highlighting the versatility of these compounds in synthesizing nitrogen heterocycles (Farouk, O., Ibrahim, M., & El-Gohary, N. M., 2021).
Physical Properties Analysis
The physical properties, including melting points, solubility, and crystal structure, are crucial for understanding the compound's behavior in different environments. Studies on related compounds, such as the crystallographic analysis provided by Low et al. (1996), who examined the structure of a methylthiopyrimidine derivative, offer valuable parallels (Low, J. N., Ferguson, G., Cobo, J., Melguizo, M., Nogueras, M., & Sánchez, A., 1996).
Chemical Properties Analysis
The chemical properties, including reactivity with other chemical entities and stability under various conditions, are essential for applications in synthesis and drug development. The work of Mao et al. (2015), focusing on the synthesis and crystal structure characterization of a methoxyimino-phenyl acetate, can provide insights into the chemical properties and reactivity patterns that might be expected for N-(4-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide (Mao, Da-jie, Hu, C., Wang, Wei-wei, Du, Xiao-hua, & Xu, Zhen-yuan, 2015).
Scientific Research Applications
Synthesis and Cytotoxic Activity
N-(4-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide and its derivatives have been explored for their anticancer potential. A study by Al-Sanea et al. (2020) on certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives, using methyl 3-methoxy-5-methylbenzoate as a key intermediate, tested these compounds on 60 cancer cell lines. One compound showed appreciable cancer cell growth inhibition against eight cancer cell lines, marking a significant step in anticancer agent development Al-Sanea et al., 2020.
Antimicrobial and Anti-inflammatory Activities
Another study focused on the synthesis of novel compounds derived from visnaginone and khellinone, demonstrating their application as anti-inflammatory and analgesic agents. The compounds exhibited significant COX-2 inhibition, analgesic, and anti-inflammatory activities, suggesting their potential in developing new therapeutic agents Abu‐Hashem et al., 2020.
Oxazolidinone Antibacterial Agents
Research into oxazolidinone antibacterial agents uncovered novel analogs with a unique mechanism of bacterial protein synthesis inhibition. These compounds demonstrated effective in vitro antibacterial activities against a variety of clinically important human pathogens, highlighting their potential in treating resistant bacterial infections Zurenko et al., 1996.
Chemical Reactivity and Biological Evaluation
Farouk et al. (2021) investigated the chemical behavior of a novel compound towards primary and heterocyclic amines, leading to the synthesis of diverse nitrogen heterocyclic compounds with potential biological activities. This study contributes to the understanding of the compound's reactivity and its application in developing new drugs Farouk et al., 2021.
Green Synthesis for Azo Disperse Dyes
A study by Zhang Qun-feng (2008) on the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, an intermediate for azo disperse dyes production, showcased an environmentally friendly approach to chemical synthesis. The novel Pd/C catalyst used offers high activity, selectivity, and stability, contributing to sustainable industrial processes Zhang Qun-feng, 2008.
properties
IUPAC Name |
N-(4-methoxyphenyl)-2-(4-methylpyrimidin-2-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-10-7-8-15-14(16-10)20-9-13(18)17-11-3-5-12(19-2)6-4-11/h3-8H,9H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUJBFBVYRRRMCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)OCC(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl]-2-pyridin-3-ylpyrimidine](/img/structure/B5515805.png)
![1-(2,4-dichlorobenzyl)-N-(2-furylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5515812.png)
![cis-4-[4-({4-[(2-methyl-1H-imidazol-1-yl)methyl]piperidin-1-yl}carbonyl)-1H-1,2,3-triazol-1-yl]cyclohexanamine](/img/structure/B5515820.png)

![N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5515835.png)

![2-allyl-9-[3-(4-fluorophenoxy)propyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5515852.png)
![N-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]-2-(4-morpholinylcarbonyl)benzenesulfonamide](/img/structure/B5515872.png)

![N-(2-imidazo[1,2-a]pyridin-3-ylethyl)-2-(3-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B5515877.png)
![methyl 4-ethyl-5-methyl-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5515883.png)
![5,5-dimethyl-3-{2-[2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl]-2-oxoethyl}-1,3-oxazolidine-2,4-dione](/img/structure/B5515884.png)

![5-(1,3-benzodioxol-5-ylmethyl)-1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-methylpiperidin-2-one](/img/structure/B5515896.png)